

# Antifungal agent 105 for use in fungal microscopy and imaging studies

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## Compound of Interest

Compound Name: Antifungal agent 105

Cat. No.: B15622800

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## Application Notes and Protocols for Antifungal Agent 105

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Antifungal Agent 105** (also known as compound A25), a novel benzimidazole derivative with potent activity against a range of fungi. This document details its mechanism of action, quantitative efficacy data, and detailed protocols for its application in fungal microscopy and imaging studies.

### Introduction

**Antifungal Agent 105** is a promising new antifungal compound belonging to the benzimidazole class of fungicides. Its primary mechanism of action is the disruption of fungal cellular division and growth by targeting  $\beta$ -tubulin, a key component of microtubules. This interference with microtubule polymerization leads to the inhibition of mitosis and subsequent cell death.<sup>[1]</sup> These characteristics make **Antifungal Agent 105** a valuable tool for studying fungal cell biology and a potential candidate for further drug development.

### Quantitative Data

The efficacy of **Antifungal Agent 105** has been demonstrated against various fungal species. The following tables summarize the available quantitative data, providing a clear comparison of its activity.

Table 1: In Vitro Antifungal Activity of **Antifungal Agent 105** (Compound A25)

Fungal Species	EC50 (µg/mL)
Sclerotinia sclerotiorum	0.158
Alternaria alternata	7.43
Thanatephorus cucumeris	3.60
Verticillium dahliae	13.9
Gibberella zeae	11.8

Data sourced from Yang S, et al. J Agric Food Chem. 2024.[1]

Table 2: In Vivo Protective and Curative Efficacy of **Antifungal Agent 105** (Compound A25) against *Sclerotinia sclerotiorum*

Treatment	Concentration (µg/mL)	Protective Activity (%)	Curative Activity (%)
Antifungal Agent 105	200	84.7	78.1
Carbendazim (Reference)	200	90.8	69.9

Data sourced from Yang S, et al. J Agric Food Chem. 2024.[1]

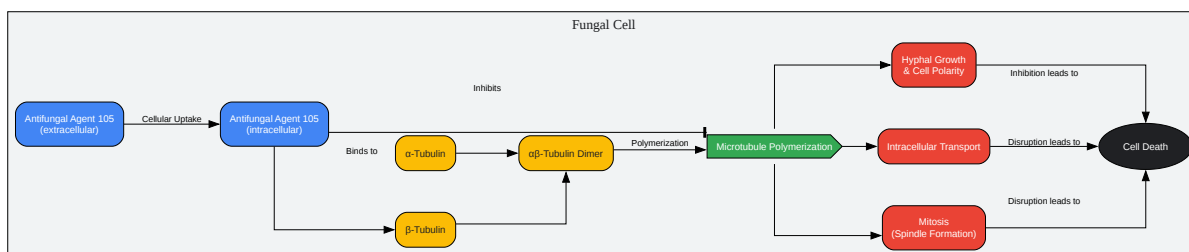
## Mechanism of Action: Targeting $\beta$ -Tubulin

**Antifungal Agent 105** exerts its fungicidal effects by specifically binding to  $\beta$ -tubulin subunits within the fungal cell. This binding event prevents the polymerization of tubulin dimers into microtubules. Microtubules are essential cytoskeletal structures that play a critical role in various cellular processes, including:

- Mitosis: Formation of the mitotic spindle for chromosome segregation.

- Cell Shape and Polarity: Maintenance of cellular structure and directed growth (hyphal extension).
- Intracellular Transport: Movement of organelles and vesicles.

By disrupting microtubule formation, **Antifungal Agent 105** effectively halts the cell cycle and inhibits hyphal growth, ultimately leading to fungal cell death.



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Mechanism of action of **Antifungal Agent 105**.

## Experimental Protocols

The following are detailed protocols for the application of **Antifungal Agent 105** in antifungal susceptibility testing and fluorescence microscopy studies.

### Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC<sub>50</sub>) of an antifungal agent.

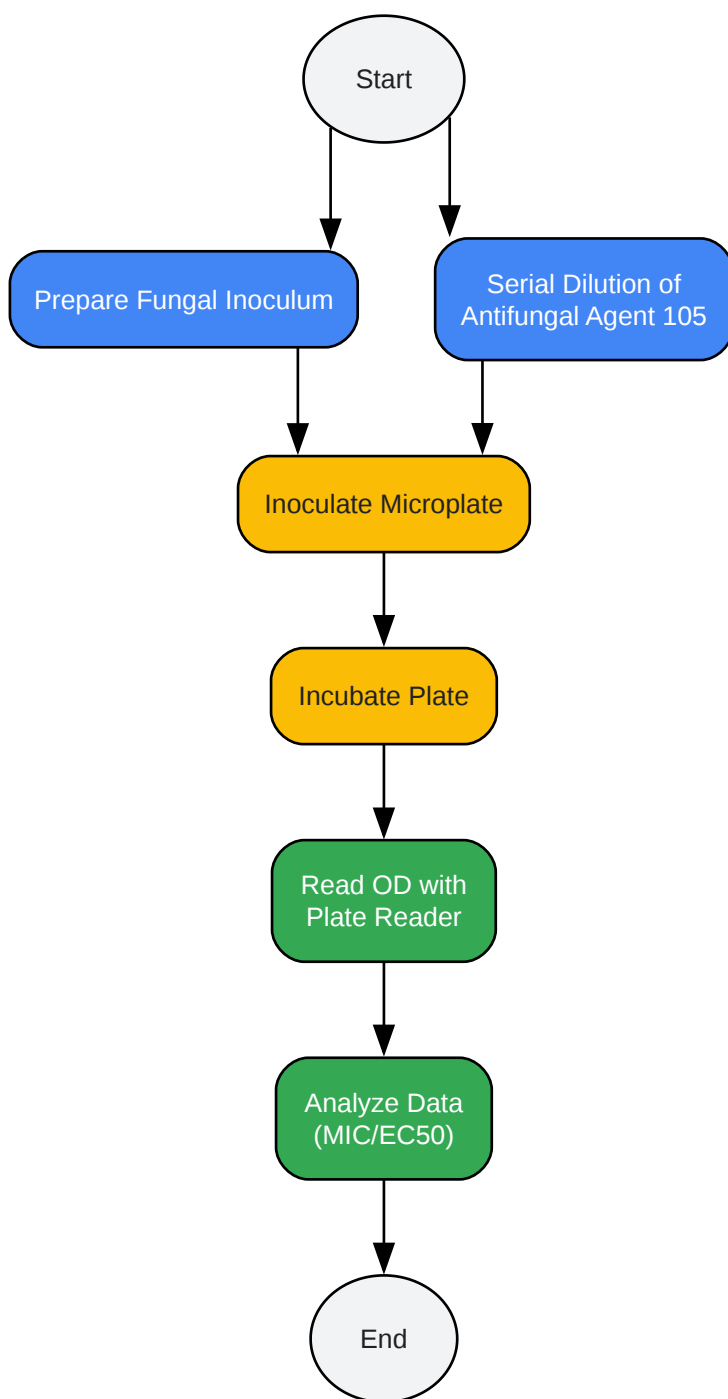
#### Materials:

- **Antifungal Agent 105** stock solution (in DMSO)
- Fungal culture in logarithmic growth phase
- Sterile 96-well microtiter plates
- Appropriate liquid growth medium (e.g., Potato Dextrose Broth, RPMI-1640)
- Spectrophotometer or microplate reader

#### Procedure:

- Prepare Fungal Inoculum:
  - Culture the fungus on a suitable agar medium.
  - Prepare a spore suspension or yeast cell suspension in sterile saline or medium.
  - Adjust the concentration of the inoculum to a standard density (e.g.,  $1 \times 10^5$  to  $5 \times 10^5$  CFU/mL).
- Serial Dilution of **Antifungal Agent 105**:
  - In a 96-well plate, add 100  $\mu$ L of growth medium to all wells except the first column.
  - Add 200  $\mu$ L of the highest concentration of **Antifungal Agent 105** (prepared in growth medium) to the first column.
  - Perform a 2-fold serial dilution by transferring 100  $\mu$ L from the first column to the second, mixing, and continuing this process across the plate. Discard 100  $\mu$ L from the last dilution column.
- Inoculation:
  - Add 100  $\mu$ L of the prepared fungal inoculum to each well, resulting in a final volume of 200  $\mu$ L.

- Include a positive control (inoculum without antifungal agent) and a negative control (medium only).
- Incubation:
  - Incubate the plate at the optimal temperature for the specific fungus for 24-72 hours.
- Data Analysis:
  - Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.
  - The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control.
  - The EC50 value can be calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.



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Workflow for antifungal susceptibility testing.

## Protocol 2: Fluorescence Microscopy of Fungal Microtubules

This protocol describes a general method for visualizing the effect of **Antifungal Agent 105** on the microtubule cytoskeleton of fungi using a commercially available fluorescent dye that binds to tubulin.

#### Materials:

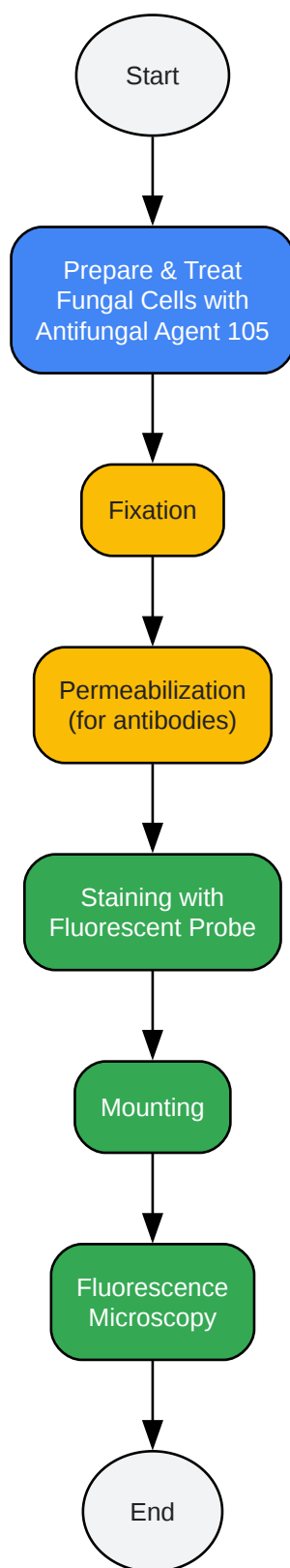
- **Antifungal Agent 105**
- Fungal culture
- Glass bottom dishes or microscope slides
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
- Fluorescent tubulin stain (e.g., a taxane-based dye or an anti-tubulin antibody with a fluorescent secondary)
- Antifade mounting medium
- Fluorescence microscope with appropriate filter sets

#### Procedure:

- Sample Preparation and Treatment:
  - Grow fungal hyphae or yeast cells on a glass bottom dish or slide coated with a suitable adhesive (e.g., poly-L-lysine).
  - Treat the fungal cells with a working concentration of **Antifungal Agent 105** (determined from MIC/EC50 values) for a specified time (e.g., 1-4 hours). Include an untreated control.
- Fixation:
  - Carefully remove the medium and wash the cells with Phosphate Buffered Saline (PBS).
  - Add the fixation solution and incubate for 15-30 minutes at room temperature.

- Wash the cells three times with PBS.
- Permeabilization (if using antibodies):
  - Add the permeabilization solution and incubate for 10-15 minutes at room temperature.
  - Wash the cells three times with PBS.
- Staining:
  - For direct dyes: Dilute the fluorescent tubulin stain in PBS according to the manufacturer's instructions. Add the staining solution to the cells and incubate in the dark for 30-60 minutes.
  - For immunofluorescence:
    - Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
    - Incubate with a primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
    - Wash three times with PBS.
    - Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
    - Wash three times with PBS.
- Mounting and Imaging:
  - Add a drop of antifade mounting medium to the sample and cover with a coverslip.
  - Seal the coverslip with nail polish to prevent drying.
  - Image the samples using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.





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## References

- 1. Expanding the Structural Diversity of Tubulin-Targeting Agents: Development of Highly Potent Benzimidazoles for Treating Fungal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
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